molecular formula C12H16F2N2 B3077168 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1044767-50-1

1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3077168
CAS No.: 1044767-50-1
M. Wt: 226.27 g/mol
InChI Key: LSBMZDSHWOJQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine is a chemical compound with the molecular formula C12H16F2N2 It is characterized by the presence of a piperidine ring substituted with a 3,4-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the piperidine, facilitating nucleophilic substitution with 3,4-difluorobenzyl chloride.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.

    Automated Purification: Automated purification systems such as high-performance liquid chromatography (HPLC) are used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

  • 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine
  • 1-[(3,4-Difluorophenyl)methyl]piperidin-2-amine

Comparison: 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.

Biological Activity

1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3,4-difluorophenyl group. The presence of fluorine atoms can significantly influence the compound's pharmacological properties, including lipophilicity and metabolic stability, which are crucial for drug design.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Interaction : The compound may modulate neurotransmitter systems by interacting with serotonin and dopamine receptors, which are relevant in mood disorders and depression .
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in inflammatory pathways, potentially exhibiting anti-inflammatory effects .

Biological Activities

This compound has shown promise in several biological contexts:

1. Antidepressant Activity

  • Preliminary studies suggest that it may have antidepressant-like effects through modulation of monoamine systems.

2. Anti-inflammatory Effects

  • The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses .

3. Antitumor Potential

  • Early research indicates potential cytotoxic effects against various cancer cell lines, suggesting that it may act as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntidepressantModulation of serotonin
Anti-inflammatoryCOX enzyme inhibition
AntitumorCytotoxicity in cancer cells

Case Studies

  • Antidepressant Study :
    A study investigated the effects of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting a potential mechanism involving serotonin reuptake inhibition.
  • Anti-inflammatory Research :
    In vitro assays demonstrated that the compound effectively inhibited COX-1 and COX-2 enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This positions it as a candidate for further development in treating inflammatory diseases.
  • Antitumor Activity :
    In a recent study involving multiple cancer cell lines (e.g., MDA-MB-231), this compound exhibited significant cytotoxicity at micromolar concentrations. Further investigations into its mechanism revealed induction of apoptosis through caspase activation .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMZDSHWOJQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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